

Application Notes and Protocols for CREBBP-IN-9 In Vitro Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

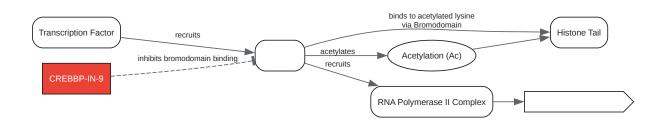
CREBBP (CREB-binding protein), and its close homolog EP300, are histone acetyltransferases (HATs) that play a crucial role in the regulation of gene transcription. The bromodomain of CREBBP is a key reader module that recognizes acetylated lysine residues on histones and other proteins, facilitating the recruitment of transcriptional machinery. Dysregulation of CREBBP activity has been implicated in various diseases, including cancer. **CREBBP-IN-9** is an inhibitor that specifically targets the CREBBP bromodomain, making it a valuable tool for studying the biological functions of CREBBP and for potential therapeutic development.

These application notes provide detailed protocols for in vitro assays to characterize the binding and inhibition of the CREBBP bromodomain by **CREBBP-IN-9** and other potential inhibitors. The primary method described is a competition binding assay, as utilized in the initial discovery of **CREBBP-IN-9**. Additionally, alternative high-throughput screening (HTS) compatible methods, such as AlphaLISA and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), are presented.

Signaling Pathway of CREBBP in Transcriptional Activation



CREBBP acts as a transcriptional co-activator by linking DNA-binding transcription factors to the general transcription machinery. Its bromodomain recognizes acetylated lysines on histone tails, a key event in chromatin remodeling that leads to a more open chromatin structure, thereby facilitating gene transcription.



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Figure 1: Simplified signaling pathway of CREBBP-mediated transcriptional activation and the point of inhibition by **CREBBP-IN-9**.

Quantitative Data

The following table summarizes the in vitro binding affinity of **CREBBP-IN-9** for the CREBBP bromodomain as determined by a competition binding assay. For comparison, data for other representative CREBBP inhibitors are also included.

Compound	Assay Type	Target	Kd (μM)	Reference
CREBBP-IN-9	Competition Binding Assay	CREBBP Bromodomain	29	[1]
SGC-CBP30	NanoBRET	CREBBP/Histon e 3.3	IC50 values reported	[2]
I-CBP112	Surface Plasmon Resonance	CREBBP Bromodomain	Binding kinetics reported	[3]

Experimental Protocols



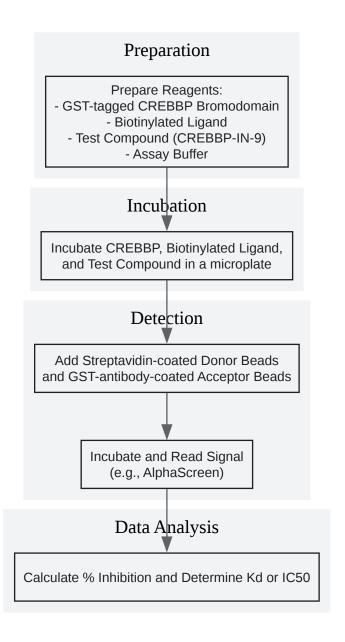


Competition Binding Assay for CREBBP Bromodomain Inhibitors

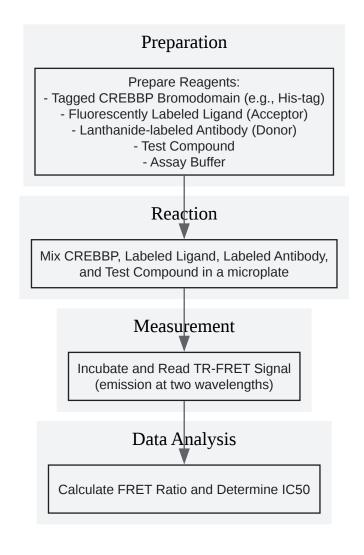
This protocol is based on the methodology used for the characterization of **CREBBP-IN-9**[1]. It is a displacement assay that measures the ability of a test compound to compete with a known ligand for binding to the CREBBP bromodomain.

Experimental Workflow:









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